1-(4-Hydroxybenzoyl)glucose

Übersicht

Beschreibung

1-(4-Hydroxybenzoyl)glucose, also known as 1-O-(4-hydroxybenzoyl)-β-D-glucose, is a member of the class of compounds known as hexoses. It is a derivative of glucose where the hydroxyl group at the 4-position of the benzoyl ring is replaced by a glucose moiety. This compound is found in various plants and has been studied for its potential biological activities and applications in different fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxybenzoyl glucose can be achieved through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with glucose. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 4-hydroxybenzoyl glucose often involves biotechnological methods. For instance, engineered strains of Pseudomonas taiwanensis have been used to produce 4-hydroxybenzoate from glucose, xylose, or glycerol as sole carbon sources. The genes encoding the 4-hydroxybenzoate production pathway are integrated into the host genome, and the flux toward the central precursor tyrosine is enhanced by overexpressing key enzymes of the shikimate pathway .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxybenzoyl)glucose undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group in the glucose moiety can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzoic acid, while reduction of the carbonyl group can produce 4-hydroxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxybenzoyl)glucose has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various aromatic compounds and polymers.

Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.

Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of preservatives, cosmetics, and high-performance fibers.

Wirkmechanismus

The mechanism of action of 4-hydroxybenzoyl glucose involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as amine oxidase and p-hydroxybenzoate hydroxylase, which are involved in metabolic pathways. Additionally, it can modulate the expression of genes related to oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxybenzoic acid: A precursor for the synthesis of 4-hydroxybenzoyl glucose, known for its use in the production of parabens and other preservatives.

4-Hydroxybenzyl alcohol: A reduction product of 4-hydroxybenzoyl glucose, used in the synthesis of various aromatic compounds.

4-Hydroxybenzaldehyde: Another related compound, used in the synthesis of pharmaceuticals and fragrances.

Uniqueness

1-(4-Hydroxybenzoyl)glucose is unique due to its glucose moiety, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications where water solubility and biocompatibility are important considerations .

Biologische Aktivität

1-(4-Hydroxybenzoyl)glucose is a natural compound primarily found in plants such as Moricandia arvensis and Rhodiola chrysanthemifolia. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and its role as a bifunctional acyl and glucosyl donor. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

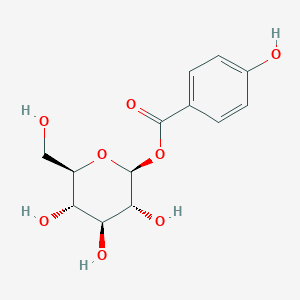

This compound is characterized by the presence of both a hydroxybenzoyl group and a glucose moiety, which contribute to its unique biochemical properties. Its structural formula can be represented as follows:

This compound acts as a bifunctional donor, facilitating acylation and glycosylation reactions, which are crucial in various biochemical processes.

The biological activity of this compound involves several mechanisms:

- Antioxidant Activity : The hydroxybenzoyl group is known for its antioxidant properties, which can help mitigate oxidative stress in cells.

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects, which could be beneficial in managing conditions like diabetes and obesity.

Antidiabetic Effects

Several studies have investigated the antidiabetic potential of this compound. In vitro and in vivo experiments have shown that this compound may improve insulin sensitivity and lower blood glucose levels. For instance:

- In vitro studies demonstrated that this compound enhances glucose uptake in muscle cells by activating insulin signaling pathways .

- Animal models have shown that administration of this compound leads to significant reductions in fasting blood glucose levels and improved glycemic control .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) assays. Results indicate that:

- The compound exhibits a strong ability to scavenge free radicals, suggesting its potential role in preventing oxidative damage .

- It may protect cellular components from oxidative stress, thereby contributing to overall cellular health.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Case Study on Metabolic Syndrome : A study involving patients with metabolic syndrome showed that supplementation with this compound resulted in improved lipid profiles and reduced inflammation markers .

- Diabetes Management : In a clinical setting, patients receiving this compound alongside standard diabetes medications experienced better glycemic control compared to those on medication alone .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-1-3-7(15)4-2-6/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTGDGASXRARSP-HMUNZLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.